molecular formula C14H16NO3P B1229812 [(Benzylamino)-phenylmethyl]phosphonic acid CAS No. 25881-35-0

[(Benzylamino)-phenylmethyl]phosphonic acid

Cat. No. B1229812
CAS RN: 25881-35-0
M. Wt: 277.25 g/mol
InChI Key: SLMGIUOAZCYKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04098849

Procedure details

To a solution of benzonitrile (75g; 0.73 mole) in diethyl phosphite (200g; 1.45 mole) was added W-2 Raney nickel (6g) and the whole mixture charged in an autoclave. The reactor was pressured to 600 psi with hydrogen and the mixture heated to 60° C. The pressure was maintained at 550-600 psi by addition of hydrogen as the reduction proceeded. After 18 hours, uptake of hydrogen had ceased. After cooling hydrogen was released and the catalyst filtered as the reaction product was removed from the reactor. Excess diethyl phosphite and unreacted benzonitrile was removed (135g) by distillation under reduced pressure. The residue was diethyl N-benzylα-aminobenzylphosphonate. Hydrolysis of this residue with 18% HCl after crystallization yielded N-benzylα-amino benzylphosphonic acid, 83g (82%), mp 233°-6°. ##STR9##
Quantity
0.73 mol
Type
reactant
Reaction Step One
Quantity
1.45 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Yield
82%

Identifiers

REACTION_CXSMILES
[C:1](#[N:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[P:9]([O-:16])([O:13]CC)[O:10]CC.[H][H]>[Ni]>[CH2:1]([NH:8][CH:1]([P:9](=[O:10])([OH:13])[OH:16])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.73 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Name
Quantity
1.45 mol
Type
reactant
Smiles
P(OCC)(OCC)[O-]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the whole mixture charged in an autoclave
FILTRATION
Type
FILTRATION
Details
the catalyst filtered as the reaction product
CUSTOM
Type
CUSTOM
Details
was removed from the reactor
CUSTOM
Type
CUSTOM
Details
Excess diethyl phosphite and unreacted benzonitrile was removed (135g)
DISTILLATION
Type
DISTILLATION
Details
by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
Hydrolysis of this residue with 18% HCl
CUSTOM
Type
CUSTOM
Details
after crystallization

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(C1=CC=CC=C1)P(O)(O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.